2-Chlorooxazolo[5,4-b]pyridine hydrochloride
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Overview
Description
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H3ClN2O·HCl It is a derivative of oxazole and pyridine, featuring a chlorine atom at the 2-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . The reaction conditions often require heating and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[5,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[5,4-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Chlorooxazolo[5,4-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chlorine atom and the oxazole ring may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorooxazolo[4,5-b]pyridine: A closely related compound with a similar structure but different positioning of the oxazole ring.
Isoxazolo[5,4-b]pyridine: Another heterocyclic compound with an isoxazole ring instead of an oxazole ring.
Uniqueness
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H4Cl2N2O |
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Molecular Weight |
191.01 g/mol |
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H;1H |
InChI Key |
LCXMSJQCARUACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)Cl.Cl |
Origin of Product |
United States |
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